Dimethyl (diazomethyl)phosphonate

Overview

Description

Dimethyl (diazomethyl)phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C3H7N2O3P and its molecular weight is 150.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dimethyl Diazomethylphosphonate, also known as the Seyferth-Gilbert reagent , primarily targets aldehydes and aryl ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The Seyferth-Gilbert Homologation is the base-promoted reaction of dimethyl (diazomethyl)phosphonate with aldehydes and aryl ketones at low temperatures . The deprotonated Seyferth-Gilbert reagent adds to the carbonyl compound forming an alkoxide that closes to give an oxaphosphetane . Comparable to the Wittig Reaction, a cycloelimination yields a stable dimethyl phosphate anion and a diazoalkene . Upon warming of the reaction mixture to room temperature, loss of nitrogen gives a vinylidene carbene that yields the desired alkyne after 1,2-migration of one of the substituents .

Biochemical Pathways

The Seyferth-Gilbert Homologation provides a synthesis of alkynes . Alkynes are unsaturated hydrocarbons containing a triple bond between two carbon atoms. They are involved in various biochemical pathways and are used in the synthesis of many organic compounds.

Pharmacokinetics

It’s known that the compound is sensitive to moisture , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the Seyferth-Gilbert Homologation is the formation of alkynes . Alkynes are important in the synthesis of many organic compounds. In addition, the reaction of 2-arylideneindane-1,3-dione with dimethyl diazomethylphosphonate can lead to the formation of two different types of products .

Action Environment

The action of dimethyl diazomethylphosphonate is influenced by environmental factors such as temperature and the presence of a base . For example, the Seyferth-Gilbert Homologation is carried out at low temperatures . Additionally, the compound is sensitive to moisture , which can affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Dimethyl (diazomethyl)phosphonate interacts with various enzymes and proteins during its biochemical reactions . The compound is involved in the synthesis of α-diazomethylphosphonic acid esters, which are key intermediates in several biochemical reactions . The exact nature of these interactions is complex and depends on the specific reaction conditions and the other molecules present .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in the synthesis of α-diazomethylphosphonic acid esters . These esters are involved in several important biochemical reactions, including [1+2] cycloaddition to alkenes, insertion into heteroatom—heteroatom bonds, and reactions with aldehydes and ketones .

Metabolic Pathways

This compound is involved in the synthesis of α-diazomethylphosphonic acid esters, indicating its involvement in certain metabolic pathways

Biological Activity

Dimethyl (diazomethyl)phosphonate (DAMP) is a compound of significant interest in organic chemistry and medicinal applications due to its unique reactivity and biological activity. This article provides a comprehensive overview of the biological activity of DAMP, including its mechanisms of action, synthesis, and relevant case studies.

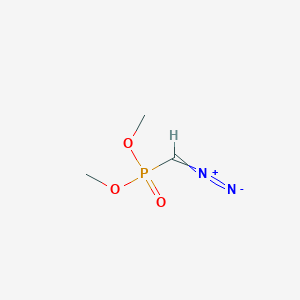

Chemical Structure and Properties

This compound is characterized by the presence of a diazo group, which contributes to its reactivity. The molecular formula is , and it features a phosphonate group that enhances its interaction with various biological molecules.

DAMP acts primarily through its diazo group, which can readily participate in cycloaddition reactions, particularly with alkenes. This property allows it to form various derivatives that may exhibit different biological activities. The reactivity of DAMP can be harnessed in synthetic pathways to create biologically relevant compounds, including potential pharmaceuticals.

1. Antimicrobial Properties

Research has indicated that DAMP and its derivatives possess antimicrobial properties. For example, studies have shown that certain phosphonates can inhibit bacterial growth by interfering with essential metabolic pathways. The mechanism often involves the inhibition of enzymes critical for bacterial survival.

2. Enzyme Inhibition

DAMP has been evaluated for its ability to inhibit specific enzymes. A study demonstrated that DAMP could act as a competitive inhibitor for certain phosphatases, which are crucial in various biochemical processes. This inhibition can lead to altered cellular functions, making DAMP a candidate for further investigation in therapeutic contexts.

3. Synthesis of Bioactive Compounds

DAMP serves as a precursor for synthesizing bioactive compounds through nucleophilic substitution reactions. For instance, it can react with electrophiles such as benzyl halides to produce diazo arylethylphosphonates, which have shown potential in medicinal chemistry .

Case Study 1: Synthesis and Characterization

In a study focusing on the synthesis of vinylphosphonates from DAMP, researchers demonstrated that DAMP could be converted into various vinylphosphonates under specific conditions using copper catalysts. The resulting compounds exhibited varying degrees of biological activity, highlighting the versatility of DAMP in generating bioactive molecules .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using derivatives of DAMP against various bacterial strains. The results indicated that certain modifications to the DAMP structure enhanced its antibacterial efficacy significantly, suggesting potential applications in developing new antimicrobial agents .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Properties

IUPAC Name |

diazo(dimethoxyphosphoryl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O3P/c1-7-9(6,8-2)3-5-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMIAJIRIZFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C=[N+]=[N-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408487 | |

| Record name | Dimethyl (diazomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27491-70-9 | |

| Record name | Dimethyl (diazomethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027491709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27491-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (diazomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL (DIAZOMETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK47F6C50T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.